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An In-depth Examination of a Novel STING Agonist in Cancer Immunotherapy and Acute

Myeloid Leukemia

This technical guide provides a comprehensive overview of the biological activity of SHR1032,

a novel, non-cyclic di-nucleotide (non-CDN) small molecule agonist of the Stimulator of

Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of STING agonists in

oncology.

Executive Summary
SHR1032 is a potent activator of the STING signaling pathway, a critical component of the

innate immune system that detects cytosolic DNA and orchestrates an anti-tumor immune

response.[1] Compared to first-generation CDN STING agonists like ADU-S100, SHR1032

demonstrates significantly higher activity in human cells across various STING haplotypes.[1]

Its biological activities include the robust induction of type I interferons (IFN-β) and other pro-

inflammatory cytokines, leading to the stimulation of anti-tumor immunity.[1] Notably, SHR1032

also exhibits a direct cytotoxic effect on Acute Myeloid Leukemia (AML) cells by inducing

apoptosis.[1] These dual mechanisms of action—immune stimulation and direct tumor cell

killing—position SHR1032 as a promising therapeutic agent for both solid tumors and

hematological malignancies.[1]

Mechanism of Action: STING Pathway Activation
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SHR1032 functions as a direct agonist of the STING protein. Upon binding to the cGAMP

binding site at the dimeric interface of STING, SHR1032 induces a conformational change in

the STING protein. This activation leads to the recruitment and phosphorylation of TANK-

binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon

Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 then dimerizes and translocates to the

nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other

inflammatory cytokines such as TNFα and IL-6.[1] This cascade of events initiates a powerful

innate immune response and facilitates the priming of a subsequent adaptive anti-tumor

response.[1][3]
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Figure 1: SHR1032-mediated STING signaling pathway.
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Quantitative Data Summary
The biological activity of SHR1032 has been quantified in various in vitro and in vivo studies.

The following tables summarize key findings.

In Vitro Activity of SHR1032
Cell Line Assay Type Readout

EC50 / GI50
(nM)

Reference

THP1-Dual™ KI-

hSTING

Luciferase

Reporter Assay
IRF Activation 30 [4]

THP1-STING-

R232

Cell Viability

Assay
Growth Inhibition 23 [4]

MV-4-11 (AML)
Cell Viability

Assay
Growth Inhibition 1.0 [4]

MOLM-16 (AML)
Cell Viability

Assay
Growth Inhibition 2.6 [4]

In Vivo Anti-Tumor Efficacy of SHR1032
Tumor Model Mouse Strain

Treatment
Regimen

Tumor Growth
Inhibition

Reference

MC38 Colon

Carcinoma
C57BL/6

100 µg,

intratumoral

Strong anti-tumor

effects
[1]

In Vivo Pharmacodynamics of SHR1032

Tumor Model Mouse Strain
Cytokine
Induction
(Tumor)

Cytokine
Induction
(Plasma)

Reference

MC38 Colon

Carcinoma
C57BL/6 IFNβ, TNFα, IL-6

Lower levels of

IFNβ, TNFα, IL-6
[1]

Key Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://worldwide.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://worldwide.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the key experiments cited are provided below.

STING Activation Luciferase Reporter Assay
This protocol describes the measurement of STING pathway activation by quantifying the

activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.

Materials:

IRF Reporter (Luc) - THP-1 Cell Line

Assay medium (e.g., RPMI 1640 + 1% FBS)

SHR1032 compound

96-well white opaque microplate

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

Luminometer

Procedure:

Seed the IRF Reporter (Luc) - THP-1 cells at a density of 25,000 cells per well in a 96-well

white opaque microplate in 50 µL of assay medium.

Prepare serial dilutions of SHR1032 at 2-fold the final desired concentration in assay

medium.

Add 50 µL of the diluted SHR1032 to the respective wells. For unstimulated controls, add 50

µL of assay medium.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Equilibrate the plate to room temperature for approximately 10 minutes.

Prepare the luciferase assay reagent according to the manufacturer's instructions.

Add 100 µL of the luciferase reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.
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Figure 2: Workflow for STING Luciferase Reporter Assay.
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IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantification of IFN-β secreted into the cell culture supernatant

following stimulation with SHR1032.

Materials:

Human IFN-β ELISA Kit

Cell culture supernatants from SHR1032-treated cells

Wash buffer

TMB substrate solution

Stop solution

Microplate reader

Procedure:

Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's

instructions.

Add 100 µL of standard or sample to each well of the pre-coated microplate.

Incubate for 1-2 hours at room temperature or as specified by the kit.

Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

Add 100 µL of the detection antibody to each well and incubate for 1 hour at room

temperature.

Repeat the aspiration and washing steps.

Add 100 µL of the HRP-conjugate to each well and incubate for 30 minutes at room

temperature.

Repeat the aspiration and washing steps.
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Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30

minutes.

Add 50-100 µL of stop solution to each well.

Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Phosphorylated TBK1 and STING
This protocol describes the detection of phosphorylated TBK1 (pTBK1) and STING (pSTING) in

cell lysates as a measure of STING pathway activation.

Materials:

Cell lysates from SHR1032-treated cells

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-pTBK1, anti-TBK1, anti-pSTING, anti-STING, anti-α-tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Cell Viability (CellTiter-Glo®) Assay
This protocol details the measurement of cell viability by quantifying ATP levels, which is

indicative of metabolically active cells.

Materials:

AML cell lines (e.g., THP-1, MV-4-11, MOLM-16)

SHR1032 compound

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in a 96-well opaque-walled plate at a desired density.
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Add serial dilutions of SHR1032 to the wells and incubate for the desired treatment period

(e.g., 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each

well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in AML cells treated with SHR1032 using

Annexin V and a dead cell stain (e.g., Propidium Iodide) followed by flow cytometry.

Materials:

AML cell lines

SHR1032 compound

Annexin V-FITC Apoptosis Detection Kit

1X Binding Buffer

Propidium Iodide (PI) or other dead cell stain

Flow cytometer

Procedure:

Treat AML cells with SHR1032 for the desired time period (e.g., 16 hours).

Harvest the cells (including any floating cells) and wash twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

In Vivo Murine Syngeneic Tumor Model
This protocol outlines the evaluation of the anti-tumor efficacy of SHR1032 in a syngeneic

mouse model.

Materials:

C57BL/6 mice

MC38 colon adenocarcinoma cells

SHR1032 compound formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

Randomize mice into treatment and control groups.

Administer SHR1032 (e.g., 100 µg) or vehicle via intratumoral injection at specified time

points.

Monitor tumor growth by measuring tumor volume with calipers two to three times per week.
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Monitor animal body weight and overall health.

At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis

(e.g., cytokine levels).

Conclusion
SHR1032 is a potent and specific non-CDN STING agonist with a promising preclinical profile.

Its ability to robustly activate the STING pathway, leading to both the induction of a powerful

anti-tumor immune response and direct killing of cancer cells, highlights its potential as a novel

therapeutic agent in oncology. The data and protocols presented in this guide offer a

foundational resource for researchers seeking to further investigate the biological activity and

therapeutic applications of SHR1032.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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